N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide
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Overview
Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide, also known as MT-7, is a chemical compound that belongs to the thiazole family. Thiazolidinone derivatives, which are similar to this compound, represent heterocyclic bioactive compounds . These compounds have been synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde . The structures of these compounds were established by IR, 1H NMR, and mass spectroscopy data .Molecular Structure Analysis
The molecular formula of this compound is C18H17N3OS, and its molecular weight is 323.41. The structures of similar compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of isonicotinamide have shown significant activity against various microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Mishra et al., 2010).
Synthesis of Novel Compounds
The chemical structure of this compound lends itself to the synthesis of novel compounds with potential biological activities. For example, the synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide has been described, employing green chemistry methods. These compounds have shown a broad and potent activity, establishing thiazolidinones as biologically significant scaffolds, which might have applications in pharmaceuticals and drug design (Thomas et al., 2011).
Supramolecular Chemistry
Isonicotinamide derivatives have been utilized as supramolecular reagents in the synthesis of copper(II) complexes. These compounds exhibit consistent supramolecular motifs, demonstrating the potential for the development of inorganic–organic hybrid materials with specific functionalities. This has implications for materials science and nanotechnology, where such compounds could be used in the development of novel materials with tailored properties (Aakeröy et al., 2003).
Pest Management
Methyl isonicotinate, a compound related to this compound, has been investigated for its use in pest management, particularly for thrips. It has been used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses, indicating potential applications in agricultural pest control (Teulon et al., 2017).
Mechanism of Action
Target of action
Thiazole derivatives are known to have a wide range of medicinal and biological properties . They have been found in many important synthetic drug molecules and can bind with high affinity to multiple receptors .
Mode of action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Biochemical pathways
The biochemical pathways affected by thiazole derivatives can also vary widely. For instance, some thiazole derivatives can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Pharmacokinetics
The ADME properties of thiazole derivatives can depend on the specific compound. Some thiazole derivatives are known to have a degree of lipophilicity, which allows them to diffuse easily into cells .
Result of action
The molecular and cellular effects of thiazole derivatives can include a wide range of outcomes, such as the inhibition of certain enzymes or proteins, or the induction of cell death in cancer cells .
Future Directions
The future directions for research on N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, thiazolidinone derivatives have shown promise as antimycobacterial agents , suggesting potential for the development of new drugs for the treatment of diseases like tuberculosis.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions, leading to changes in cellular function .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-5-3-4-6-15(12)18-21-13(2)16(23-18)11-20-17(22)14-7-9-19-10-8-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJZISQDGSFSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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